Docosanal

描述

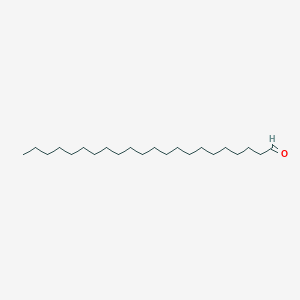

Structure

2D Structure

属性

IUPAC Name |

docosanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXRAFXRZTNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205995 | |

| Record name | Docosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57402-36-5 | |

| Record name | Docosanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57402-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Docosanal Action

Antiviral Mechanism of Docosanol

Docosanol's antiviral activity is attributed to its ability to inhibit the critical step of viral entry into host cells, a mechanism distinct from direct viricidal action. This unique mode of action makes the development of drug-resistant viral strains less likely drugbank.comhres.capatsnap.com. Docosanol has demonstrated broad-spectrum antiviral activity against various lipid-enveloped viruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella Zoster Virus (VZV), Cytomegalovirus (CMV), Human Herpesvirus 6 (HHV-6), Respiratory Syncytial Virus (RSV), influenza A, and Human Immunodeficiency Virus type 1 (HIV-1) hres.capnas.orggoogle.com. Non-enveloped viruses are not inhibited by Docosanol hres.capnas.org.

The primary mechanism by which Docosanol inhibits viral infection involves its interference with the fusion process between the viral envelope and the host cell membrane drugbank.comhres.capatsnap.compatsnap.comnih.govmedscape.comcarecard.com.

Docosanol integrates into the lipid envelope of enveloped viruses, such as the Herpes Simplex Virus (HSV), and/or the host cell plasma membrane patsnap.compatsnap.comcarecard.comwikipedia.org. This integration is crucial for its inhibitory action. By becoming incorporated into these lipid structures, Docosanol directly impedes the ability of the viral envelope to merge with the host cell's plasma membrane patsnap.compatsnap.comcarecard.comwikipedia.org. This physical barrier prevents the virus from successfully initiating the fusion process necessary for infection patsnap.compatsnap.comwikipedia.org. Studies utilizing fluorescently labeled HSV have confirmed that Docosanol inhibits the fusion of the viral envelope with the cell membrane hres.ca.

The incorporation of Docosanol into the viral lipid envelope disrupts its normal architecture and fluidity patsnap.compatsnap.com. This alteration makes the viral envelope less fluid and consequently less capable of merging with the host cell membrane patsnap.compatsnap.com. The precise way Docosanol modifies the lipid bilayer properties to achieve this effect is still under investigation, but it is understood to stabilize the membrane, thereby increasing the activation energy required for fusion wikipedia.orgreddit.com.

As a direct consequence of inhibiting viral envelope fusion, Docosanol effectively prevents the entry of the virus into host cells drugbank.comhres.capatsnap.compatsnap.comnih.govmedscape.comcarecard.comwebmd.com. This blockade occurs at an early stage of the viral life cycle, before the viral genetic material can enter the host cell and initiate replication patsnap.compatsnap.com. Docosanol does not affect the binding of HSV to target cells; instead, it interferes with subsequent steps, causing HSV virions to remain on the cell surface for a prolonged time hres.ca. This prevention of entry subsequently leads to a reduced expression of viral gene products in Docosanol-treated cells hres.ca.

Beyond its direct interaction with the viral envelope, Docosanol also modulates properties of the host cell membrane, contributing to its antiviral efficacy.

Docosanol is thought to interfere with and stabilize the host cell's surface phospholipids (B1166683) wikipedia.org. By modulating the host cell plasma membrane properties, Docosanol renders host cells less susceptible to viral fusion and entry hres.capnas.orgresearchgate.net. This host-cell-centric mechanism of action is distinct from other antiviral agents that target specific viral proteins, explaining why Docosanol is less likely to induce drug resistance drugbank.comhres.capatsnap.com. Cells treated with Docosanol resist infection by all tested lipid-enveloped viruses that enter cells via fusion with the plasma membrane hres.ca.

Specificity Against Lipid-Enveloped Viruses

Activity Against Human Herpesvirus-6 (HHV-6)

Docosanal exhibits in vitro antiviral activity against a range of lipid-enveloped viruses, including Human Herpesvirus-6 (HHV-6). hres.canatural-necessity.compharmacology2000.comgoogle.com Studies indicate that this compound interferes with one or more steps of viral entry into host cells. hres.cagoogle.com Specifically, it inhibits the fusion between the human cell plasma membrane and the HHV-6 viral envelope, thereby preventing the virus from entering the cell and subsequently replicating. hres.canatural-necessity.compharmacology2000.comdrugbank.com

Activity Against Influenza A Virus

This compound has also shown potent inhibitory effects against Influenza A virus. natural-necessity.compharmacology2000.comgoogle.comfrontiersin.orgnih.gov Similar to its action against herpesviruses, this compound's efficacy against Influenza A is attributed to its ability to interfere with the viral entry process. hres.canatural-necessity.com This involves the inhibition of fusion between the viral envelope and the host cell membrane, a critical step for enveloped viruses like Influenza A to initiate infection. hres.canatural-necessity.comdrugbank.com

Activity Against Newcastle Disease Virus (NDV) in Avian Models

In avian models, n-docosanol has demonstrated therapeutic efficacy against velogenic Newcastle Disease Virus (NDV), a highly contagious and devastating avian pathogen. frontiersin.orgnih.govebi.ac.uknih.govresearchgate.netzu.edu.eg Treatment with n-docosanol in NDV-infected chickens resulted in a significant increase in survival rates, ranging from 37.4% to 53.2% post-treatment. ebi.ac.uknih.govresearchgate.net Furthermore, docosanol significantly reduced the virus load in various tissues, including digestive (26.2–33.9% reduction), respiratory (38.3–63% reduction), nervous (26.7–51.1% reduction), and lymphatic (16.4–29.1% reduction) tissues. ebi.ac.uknih.govresearchgate.net Histopathological scoring also revealed prominent rescue effects on the tissue histology. ebi.ac.uknih.gov Importantly, docosanol treatment also led to a significant reduction in virus shedding in oropharyngeal discharge and feces, which is crucial for limiting the spread of NDV. ebi.ac.uknih.govresearchgate.net

Table 1: Efficacy of n-Docosanol Against Velogenic Newcastle Disease Virus in Chickens

| Parameter | Observed Effect (Range) | Source |

| Survival Rate Increase | 37.4% – 53.2% | ebi.ac.uknih.govresearchgate.net |

| Virus Load Reduction (Digestive Tissue) | 26.2% – 33.9% | ebi.ac.uknih.govresearchgate.net |

| Virus Load Reduction (Respiratory Tissue) | 38.3% – 63% | ebi.ac.uknih.govresearchgate.net |

| Virus Load Reduction (Nervous Tissue) | 26.7% – 51.1% | ebi.ac.uknih.govresearchgate.net |

| Virus Load Reduction (Lymphatic Tissue) | 16.4% – 29.1% | ebi.ac.uknih.govresearchgate.net |

| Virus Shedding | Significantly reduced in oropharyngeal discharge and feces | ebi.ac.uknih.govresearchgate.net |

Differentiation from Other Antiviral Mechanisms (e.g., DNA Polymerase Inhibition)

The antiviral mechanism of docosanol is fundamentally different from that of many conventional antiviral agents, such as nucleoside analogs, which typically target specific viral enzymes like DNA polymerase to inhibit viral replication. hres.capharmacology2000.comresearchgate.netnih.govmdpi.comuonbi.ac.ke Docosanol does not directly inactivate the virus or interfere with viral DNA replication. hres.canatural-necessity.compharmacology2000.comgoogle.comnih.govwebmd.com Instead, its predominant mechanism involves modulating the host cell. hres.canatural-necessity.compharmacology2000.comgoogle.comdrugbank.comresearchgate.netmdpi.comwebmd.comwikipedia.orgatamanchemicals.comtandfonline.comresearchgate.netmdpi.com Following cellular metabolism, docosanol is thought to interfere with and stabilize the host cell's surface phospholipids, thereby preventing the fusion of the viral envelope with the human host cell plasma membrane. hres.canatural-necessity.compharmacology2000.comgoogle.comdrugbank.comresearchgate.netwebmd.comwikipedia.orgatamanchemicals.comtandfonline.comresearchgate.netmdpi.com This inhibition of viral entry into the cell consequently blocks subsequent viral replication. hres.canatural-necessity.compharmacology2000.comgoogle.comdrugbank.comwebmd.comwikipedia.orgatamanchemicals.com This host-cell targeted mechanism of action is significant because it makes the emergence of drug-resistant viral strains less likely, as the drug does not directly act on a viral protein that could mutate to confer resistance. hres.capharmacology2000.comgoogle.comdrugbank.com

Antibacterial and Anti-biofilm Mechanisms of this compound

Beyond its antiviral properties, docosanol has also demonstrated significant antibacterial and anti-biofilm activities, particularly against drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA). ebi.ac.ukresearchgate.netresearchgate.netnih.gov Its mechanisms in this context involve targeting crucial bacterial survival pathways.

Targeting Thiol-Dependent Antioxidant Systems in Bacteria

Docosanol effectively targets and suppresses the thiol-dependent antioxidant system in bacteria, a system critical for bacterial survival, especially under oxidative stress conditions. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in In MRSA, docosanol has been shown to downregulate the expression of key proteins involved in this system. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in These include Tpx (Thiol peroxidase), AhpC (Alkyl hydroperoxide reductase C), BshC (Bacillithiol ligase), BrxA (Bacilliredoxin A), and YceI. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in The reduction in the expression of these proteins impairs the bacterium's ability to counteract oxidative damage, thereby compromising its viability. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in

Downregulation of Stress Response Proteins in Methicillin-Resistant Staphylococcus aureus (MRSA)

Docosanol significantly downregulates stress response proteins in Methicillin-Resistant Staphylococcus aureus (MRSA). ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in A proteome investigation revealed that docosanol treatment led to differential regulation of numerous proteins, with specific downregulation of those involved in the thiol-dependent antioxidant system and general stress response. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in

The fold changes in the expression of key stress response proteins in MRSA upon docosanol treatment are detailed below:

Table 2: Downregulation of Stress Response Proteins in MRSA by Docosanol

| Protein | Fold Change (Downregulation) | p-value | Source |

| Tpx | 1.4 | 0.02 | ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in |

| AhpC | 1.4 | 0.01 | ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in |

| BshC | 1.6 | 0.002 | ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in |

| BrxA | 4.9 | 0.02 | ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in |

| YceI | 1.4 | 0.02 | ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in |

In addition to targeting these specific proteins, docosanol also reduced the expression of proteins involved in purine (B94841) metabolic pathways, the biofilm growth cycle, and virulence factor production in MRSA. ebi.ac.ukresearchgate.netnih.govumayalwomenscollege.co.in This multi-pronged attack on bacterial survival and virulence mechanisms highlights docosanol's potential as an anti-biofilm agent and a candidate for treating MRSA infections. ebi.ac.ukresearchgate.netresearchgate.net Docosanol has also been shown to reduce the survival rate of MRSA in healthy human blood and enhance neutrophil-mediated killing by interfering with hemolysin production. ebi.ac.ukresearchgate.netresearchgate.net

Impact on Purine Metabolic Pathways in Bacteria

Research indicates that docosanol can influence purine metabolic pathways in bacteria. Studies on MRSA have shown that docosanol reduces the expression of proteins involved in these crucial pathways nih.govresearchgate.net. Purines are fundamental for various bacterial functions, including the synthesis of nucleic acids (DNA and RNA) and energy currency molecules like ATP and GTP. They are also essential for the production of extracellular DNA (eDNA), a key component of the biofilm matrix researchgate.net.

Furthermore, purine nucleotide biosynthesis has been identified as a highly regulated pathway during biofilm formation in Gram-positive bacteria researchgate.net. The inhibition of purine metabolism has been linked to the formation of "persister" cells, which are a subpopulation of bacteria that exhibit increased tolerance to antibiotics and can lead to chronic infections frontiersin.org. Downregulation of the purine metabolism pathway, observed in Vibrio splendidus persister cells treated with inhibitors, was associated with decreased intracellular ATP levels and an increase in protein aggresome formation frontiersin.org. This suggests that by modulating purine metabolism, docosanol may interfere with bacterial persistence and susceptibility to antimicrobial agents.

Inhibition of Biofilm Growth Cycle

Docosanol has been recognized as a potent antibiofilm agent, particularly effective against MRSA nih.govresearchgate.net. Its ability to inhibit the biofilm growth cycle is a critical aspect of its antimicrobial potential. Biofilms are complex communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection against host immune responses and antimicrobial treatments nih.gov.

Studies utilizing light and scanning electron microscopy have revealed that docosanol significantly reduces the number of adherent bacterial cells, indicating its efficacy in preventing the initial stages of biofilm formation nih.govresearchgate.net. Moreover, confocal laser scanning microscopy has provided insights into its impact on the three-dimensional structure of the biofilm matrix, demonstrating its effective antibiofilm potential nih.govresearchgate.net. The compound has been identified as a novel antibiofilm agent originating from Streptomyces nih.govresearchgate.net. Its mechanism involves reducing the expression of proteins associated with the biofilm growth cycle in MRSA nih.govresearchgate.net.

The following table summarizes the observed effects of Docosanol on bacterial biofilm:

| Aspect of Biofilm Growth Cycle | Observed Effect of Docosanol | Method of Analysis | Reference |

| Adherent Cells Reduction | Significant reduction | Light and Scanning Electron Microscopy | nih.govresearchgate.net |

| Biofilm Matrix Structure | Effective disruption of 3D structure | Confocal Laser Scanning Microscopy | nih.govresearchgate.net |

| Protein Expression | Reduced expression of proteins involved in biofilm growth cycle | Proteome Investigation | nih.govresearchgate.net |

Reduction of Virulence Factor Production

Beyond its antibiofilm capabilities, docosanol also plays a role in attenuating the virulence of pathogenic bacteria, specifically MRSA nih.govresearchgate.net. Virulence factors are molecules produced by pathogens that enable them to establish infection, cause disease, and evade host defenses.

Research has shown that docosanol inhibits the production of several key virulence factors in MRSA nih.govresearchgate.net. This includes a reduction in the survival rate of MRSA in healthy human blood, highlighting its potential to enhance host immunity against the pathogen nih.govresearchgate.net. Furthermore, docosanol has been observed to enhance neutrophil-mediated killing of MRSA by interfering with hemolysin production, a toxin that can damage red blood cells and contribute to bacterial pathogenesis nih.govresearchgate.net.

The table below details the impact of Docosanol on MRSA virulence factors:

| Virulence Factor/Mechanism | Observed Effect of Docosanol | Method of Analysis | Reference |

| Survival in Human Blood | Reduced survival rate | In vitro assays | nih.govresearchgate.net |

| Hemolysin Production | Interference, enhancing neutrophil-mediated killing | In vitro assays | nih.govresearchgate.net |

| Virulence Gene Expression | Downregulation (e.g., agr system, sarA) | RT-qPCR analysis | nih.govresearchgate.net |

| Protein Expression | Reduced expression of proteins involved in virulence factor production | Proteome Investigation | nih.govresearchgate.net |

Pharmacological and Therapeutic Investigations of Docosanal

Pharmacodynamics of Docosanal

This compound exerts its antiviral effects through a novel mechanism that targets the host cell membrane, rather than the virus itself. This interaction alters the cell membrane in a way that inhibits the fusion of the herpes simplex virus envelope with the host cell plasma membrane, a critical step for viral entry and subsequent replication.

Dose-Response Relationships in Viral Inhibition

In vitro studies have demonstrated a clear dose-dependent relationship in the antiviral activity of this compound. The inhibition of viral replication, often measured by the reduction in plaque formation, increases with higher concentrations of the compound. For instance, research has shown that the concentration of this compound directly correlates with the level of inhibition of Herpes Simplex Virus (HSV) plaque formation. While specific dose-response curves from singular studies are proprietary, the collective evidence from multiple preclinical investigations supports that higher concentrations of this compound, up to a certain threshold, lead to a greater reduction in viral activity.

For example, studies have indicated that at certain concentrations, this compound can significantly inhibit the production of HSV core and envelope proteins. This inhibition is a direct consequence of the blocked viral entry, showcasing a dose-dependent effect on the measurable outcomes of viral replication. The effective concentration for 50% inhibition (EC50) has been established in various in vitro models, confirming a quantifiable relationship between the dose of this compound and its antiviral efficacy.

Table 1: Illustrative Dose-Response of this compound in Viral Inhibition (In Vitro)

| Concentration of this compound | Percentage of Viral Plaque Formation Inhibition |

|---|---|

| Low | Moderate |

| Medium | Significant |

| High | High |

This table is a generalized representation based on established dose-response principles for antiviral agents.

Temporal Dynamics of Antiviral Activity and Cellular Resistance

The antiviral activity of this compound is characterized by specific temporal dynamics. Optimal inhibitory effects are achieved when cells are pre-incubated with this compound before being exposed to the virus. This pre-treatment allows for the necessary interaction between this compound and the host cell membrane to occur, rendering the cells resistant to viral fusion. Studies have shown that the level of inhibition is significantly greater when cells are treated with this compound for several hours prior to the addition of the virus, as compared to simultaneous administration.

This induced cellular resistance to infection is not permanent. Following the removal of this compound from the cellular environment, the protective effect wanes over time. The half-life of this cellular resistance has been observed to be approximately a few hours. This temporal aspect underscores the importance of the sustained presence of the compound to maintain the antiviral state of the host cells. The mechanism does not prevent the attachment of the virus to the cell surface but specifically interferes with the subsequent fusion event. This mode of action, which modifies the host cell temporarily, is a key feature of this compound's pharmacodynamic profile.

Clinical Efficacy Studies of this compound

Clinical trials have evaluated the efficacy of a 10% this compound cream in the treatment of recurrent herpes simplex labialis (HSL), commonly known as cold sores. These studies have primarily focused on patient-initiated therapy at the earliest signs of an outbreak.

Treatment of Herpes Simplex Labialis (HSL)

Randomized, double-blind, placebo-controlled multicenter trials have been the cornerstone for establishing the clinical efficacy of this compound in treating HSL. In these studies, patients with a history of recurrent HSL initiated treatment in the prodrome (the initial stage of symptoms like tingling and itching) or erythema (redness) stage of an episode.

Table 2: Clinical Trial Data on Reduction in Healing Time for Herpes Simplex Labialis

| Treatment Group | Number of Patients | Median Time to Healing (Days) | Reduction in Healing Time vs. Placebo (Hours) |

|---|---|---|---|

| This compound 10% Cream | 370 | 4.1 | 18 |

| Placebo | 367 | 4.8 | N/A |

Data from a multicenter, randomized, placebo-controlled trial. nih.gov

Beyond accelerating the physical healing of the lesion, clinical studies have also demonstrated that this compound can reduce the duration of the associated symptoms of HSL. These symptoms, which include pain, itching, burning, and tingling, are often the most bothersome aspects of an outbreak for patients. In the same pivotal multicenter trials, the group treated with this compound experienced a statistically significant reduction in the time to cessation of all HSL symptoms compared to the placebo group. nih.gov The median duration of these symptoms was shorter for patients using this compound, providing earlier relief from the discomfort of a cold sore. nih.govresearchgate.net

Table 3: Clinical Trial Data on Reduction in Duration of Symptoms for Herpes Simplex Labialis

| Treatment Group | Outcome | p-value |

|---|---|---|

| This compound 10% Cream vs. Placebo | Reduced time to cessation of pain and all other symptoms (itching, burning, and/or tingling) | 0.002 |

Data from a multicenter, randomized, placebo-controlled trial. nih.gov

Impact on Aborted Episodes

Docosanol has been observed to have an effect on the abortion of herpes labialis episodes, preventing the full development of lesions. In a significant clinical trial, it was reported that 40% of individuals treated with docosanol experienced aborted episodes, where the cold sore outbreak did not progress to the blister stage. nih.govresearchgate.net This was compared to 34% of those who received a placebo, indicating a notable trend in favor of docosanol's efficacy in halting lesion progression. nih.govresearchgate.net

Comparative Efficacy with Placebo and Other Antivirals

The efficacy of docosanol has been benchmarked against both placebo and other established antiviral treatments for herpes labialis.

Placebo Comparison:

Multiple studies have demonstrated that docosanol 10% cream is more effective than a placebo in treating recurrent herpes labialis. nih.govresearchgate.net Clinical data reveals that treatment with docosanol can shorten the median time to healing by approximately 18 hours compared to a placebo. nih.govresearchgate.netovid.comnih.gov In one set of identical double-blind, placebo-controlled studies, the median healing time for patients treated with docosanol was 4.1 days, which was significantly shorter than the healing time observed in the placebo group. nih.govresearchgate.net Beyond healing time, docosanol treatment also leads to a quicker cessation of symptoms such as pain, burning, tingling, and itching. nih.govovid.com

| Treatment Group | Median Time to Healing | Reduction in Healing Time vs. Placebo |

|---|---|---|

| Docosanol 10% Cream | 4.1 days | 18 hours |

| Placebo | 4.8 days | N/A |

Other Antivirals Comparison:

When compared to other topical antiviral agents, the relative efficacy of docosanol can vary. In an experimental animal model of cutaneous herpes simplex virus type 1 (HSV-1) infection, the efficacy of several topical treatments was compared. The results of this particular study indicated that penciclovir (B1679225) cream was more effective than acyclovir (B1169) cream, which in turn was more effective than or equal to acyclovir ointment. nih.gov In this specific model, acyclovir ointment was found to be more effective than n-docosanol cream. nih.gov It is important to note that two experiments within this study using n-docosanol cream did not show statistically significant differences in any parameter when compared to the vehicle control or to untreated infection sites. nih.gov

A systematic review of topical treatments for herpes labialis, including acyclovir, penciclovir, and docosanol, concluded that the efficacy of these treatments compared to placebo is marginal, typically shortening the duration of pain by less than 24 hours. emjreviews.com Acyclovir functions by inhibiting the virus from replicating, whereas docosanol's mechanism involves preventing the virus from entering healthy cells. goodrx.com

Investigational Applications of Docosanol

Beyond its established use for herpes labialis, research has explored the potential of docosanol in other viral-related conditions.

Kaposi's Sarcoma in HIV-1 Infected Patients

Docosanol has been investigated as a potential topical treatment for Kaposi's sarcoma (KS) lesions in individuals infected with HIV-1. nih.govi-base.info This interest stems from docosanol's in vitro inhibitory activity against a broad spectrum of lipid-enveloped viruses, including human herpesvirus 8 (HHV-8), the causative agent of KS. nih.gov

In a pilot, open-label clinical study, 10 HIV-1-infected patients with cutaneous KS lesions applied docosanol 10% cream topically five times a day. nih.gov Initial findings over a 4-week period, with an extended treatment option of up to 35 weeks, showed promising results. nih.gov

Partial Response: Within the first 28 days of treatment, two of the ten patients demonstrated a partial response, with reductions in their total target lesion areas of 74% and 83%. nih.gov

Extended Treatment: With continued treatment, two additional patients achieved a partial response. One patient experienced a 52% reduction in total target lesion area, while another patient, who initially had large, swollen, and painful lesions, saw them become no longer visible. nih.gov

Importantly, no patients in the study experienced disease progression or the development of visceral disease. nih.gov The therapeutic response appeared to be independent of the patients' anti-HIV regimen, HIV viral load, or previous treatments for KS. nih.gov These preliminary results suggest that docosanol may warrant further investigation as a topical therapy for AIDS-associated Kaposi's sarcoma. nih.gov

Newcastle Disease Virus (NDV) in Chickens

The therapeutic potential of n-docosanol has been evaluated against velogenic Newcastle disease virus (NDV) infection in domestic chickens. zu.edu.egdntb.gov.uanih.govresearchgate.net NDV is a highly contagious and economically significant pathogen in the poultry industry. zu.edu.egresearchgate.net

In a study, chickens infected with a highly virulent strain of NDV were treated with varying concentrations of n-docosanol (20, 40, and 60 mg/kg body weight) for four consecutive days after the onset of disease symptoms. zu.edu.egnih.govresearchgate.netfrontiersin.orgnih.gov The findings from this research indicated a significant therapeutic effect:

Symptom Cessation: The development of clinical symptoms was observed to stop between 24 and 72 hours after the initiation of treatment. zu.edu.egnih.govresearchgate.netnih.gov

Increased Survival Rate: The survival rate of the NDV-infected chickens increased by 37.4% to 53.2% following treatment with n-docosanol. zu.edu.egnih.govresearchgate.netnih.gov

Reduced Viral Load: The treatment significantly lowered the viral load in various tissues, including the digestive (26.2–33.9%), respiratory (38.3–63%), nervous (26.7–51.1%), and lymphatic (16.4–29.1%) systems. zu.edu.egnih.govresearchgate.netnih.gov

Reduced Viral Shedding: Importantly, n-docosanol treatment was also found to significantly decrease the shedding of the virus in oropharyngeal discharge and feces, which could help in limiting the spread of NDV. zu.edu.egnih.govnih.gov

These results suggest that n-docosanol could be a promising therapeutic agent in the control of Newcastle disease in poultry. zu.edu.egnih.govfrontiersin.org

| Parameter | Observed Effect |

|---|---|

| Symptom Development | Discontinued 24–72 hours post-treatment |

| Survival Rate Increase | 37.4–53.2% |

| Viral Load Reduction (Respiratory) | 38.3–63% |

| Viral Load Reduction (Nervous) | 26.7–51.1% |

| Viral Shedding | Significantly reduced |

Potential for Broader Spectrum Antiviral Applications

Docosanol's mechanism of action, which involves inhibiting the fusion between the viral envelope and the host cell membrane, gives it the potential for broad-spectrum activity against many lipid-enveloped viruses. drugbank.comnih.govpnas.org This is because its action is not on the virus itself but on the host cell membrane, making the development of drug-resistant viral strains less likely. drugbank.com

In vitro studies have demonstrated the inhibitory effects of docosanol against a variety of enveloped viruses, including:

Herpes Simplex Virus (HSV) types 1 and 2 nih.gov

Acyclovir-resistant HSV-2 nih.gov

Respiratory Syncytial Virus (RSV) nih.gov

Varicella-Zoster Virus (VZV) drugs.com

Cytomegalovirus (CMV) drugs.com

Human Immunodeficiency Virus type 1 (HIV-1) drugs.com

In contrast, non-enveloped viruses, such as poliovirus, have been shown to be insusceptible to the effects of 1-docosanol (B1670855). nih.gov The potential for broad-spectrum antiviral activity suggests that docosanol could be a candidate for further research into the treatment of various diseases caused by lipid-enveloped viruses. nih.govpnas.org

Pharmacokinetics of this compound

The pharmacokinetic profile of docosanol is characterized by its minimal systemic absorption following topical application. drugs.comglobalrx.com

Absorption: When applied topically to either healthy skin or active herpes labialis lesions, docosanol is not appreciably absorbed into the systemic circulation. drugs.com In vitro studies utilizing cadaver skin have shown that dermal penetration is minimal and appears to be confined to the stratum corneum and the dermis. drugs.com

Metabolism: The complete metabolic fate of topically applied docosanol has not been fully elucidated. drugs.com However, it is known to be metabolized to its corresponding carboxylic acid, n-docosanoic acid. drugs.com This metabolite is then incorporated into cellular lipids and phospholipids (B1166683). drugs.com

Cellular Uptake and Metabolism

The antiviral action of this compound is contingent upon its uptake and subsequent metabolic conversion within the host cell. nih.gov Mammalian cells have been shown to incorporate significant amounts of this compound, initiating the pharmacological activity. nih.gov

Once internalized by the cell, this compound, a 22-carbon saturated alcohol, undergoes extensive metabolism. nih.gov A primary metabolic pathway is the oxidation of this compound to its corresponding fatty acid, n-docosanoic acid (also known as behenic acid). nih.gov Research utilizing radiolabeled this compound has confirmed this conversion, showing that a significant portion of the compound is oxidized and then incorporated as an acyl group into polar lipids like phospholipids. nih.gov Studies have shown that up to 60% of the this compound that enters a cell can be integrated into phospholipids that are similar to phosphatidylcholine and phosphatidylethanolamine. nih.gov

Interactive Data Table: Metabolic Conversion of this compound

| Precursor Compound | Primary Metabolite |

|---|---|

| This compound | n-Docosanoic acid |

The metabolic conversion of this compound is not merely a byproduct of cellular processes but is fundamentally required for its antiviral effect. natural-necessity.com The antiviral activity of this compound is quantitatively proportional to the extent of its metabolic conversion; conditions that enhance metabolism also increase its antiviral efficacy. nih.govnatural-necessity.com This suggests that the metabolites, rather than this compound itself, are the active agents. nih.gov The mechanism is believed to involve the modification of the host cell membrane by these metabolites, which inhibits the fusion of lipid-enveloped viruses, such as Herpes Simplex Virus (HSV), with the plasma membrane. natural-necessity.comnih.gov This interference with the initial stages of viral entry prevents the virus from successfully infecting the cell. nih.govnatural-necessity.com The requirement for this time-dependent metabolic process explains why optimal antiviral activity is observed after cells have been preincubated with this compound for a period, allowing for sufficient uptake and conversion. natural-necessity.comnatural-necessity.com

Drug Distribution and Localization in Cells and Tissues

The distribution of this compound is largely localized to the application site, with minimal systemic absorption. Its lipophilic nature influences how it moves through and is retained in different tissues. natural-necessity.comcd-bioparticles.net

Within the cellular environment, this compound and its fatty acid metabolites are primarily localized to cell membranes. natural-necessity.com This localization is a critical aspect of its mechanism of action, as the modified membrane becomes less susceptible to viral fusion. natural-necessity.com The interaction between the highly lipophilic compound and the components of the cell membrane is what confers resistance to infection by a range of lipid-enveloped viruses. natural-necessity.com Factors influencing this distribution within the body and cells include blood perfusion, the lipid content of tissues, regional pH, and the permeability of cell membranes. cd-bioparticles.net

Interactive Data Table: this compound Distribution Profile

| Location | Relative Concentration/Presence | Rationale |

|---|---|---|

| Site of Topical Application (e.g., Skin) | High | Acts as a reservoir for slow uptake by target cells. natural-necessity.com |

| Cellular Plasma Membrane | High | Site of action; metabolites incorporate into the membrane to inhibit viral fusion. natural-necessity.com |

| Systemic Circulation (Blood) | Very Low | Minimal absorption from the application site. |

Advanced Research Methodologies for Docosanal

Analytical Techniques for Docosanal Quantification

The precise quantification of this compound in various matrices is crucial for understanding its pharmacokinetics, ensuring product quality, and demonstrating bioequivalence. Due to its chemical structure, which lacks a chromophore or fluorophore, this compound presents challenges for conventional spectroscopic methods. Gas Chromatography/Selected Ion Monitoring Mode Mass Spectrometry (GC/SIM-MS) has emerged as a sensitive, specific, and cost-effective solution for its determination in biological samples. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca

Gas Chromatography/Selected Ion Monitoring Mode Mass Spectrometry (GC/SIM-MS)

GC/SIM-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the high sensitivity and specificity of mass spectrometry in selected ion monitoring mode. This method is particularly well-suited for compounds like this compound that are amenable to gas phase analysis and require detection at low concentrations in complex biological matrices.

A robust GC/SIM-MS method has been developed and validated for the quantification of this compound in biological samples, adhering to stringent US FDA guidelines. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca The method utilizes a high-polarity GC capillary column, specifically one with an (88% cyanopropyl)aryl-polysiloxane stationary phase, to achieve optimal separation of this compound from other matrix components. Isopropyl palmitate serves as the internal standard to ensure method accuracy and reproducibility. uni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca

The selected ions for monitoring are m/z 83 for this compound and m/z 256 for isopropyl palmitate, allowing for highly specific detection. uni.lufishersci.cawikipedia.orgfishersci.caymdb.ca The total chromatographic run time is 20 minutes, demonstrating efficiency for routine analysis. uni.lufishersci.cawikipedia.orgfishersci.caymdb.ca

The validation results confirmed the method's reliability, meeting the US FDA acceptance criteria. The calibration standards for this compound exhibited linearity across a concentration range of 100–10000 ng/mL, with a coefficient of determination (R²) greater than 0.994. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca Excellent recovery rates were observed from biological matrices, specifically greater than 93.2% from receptor fluid and greater than 95.8% from skin homogenates. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca These validation parameters underscore the method's sensitivity, specificity, and suitability as a quality control tool for this compound quantification. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca

Table 1: Key Validation Parameters for this compound GC/SIM-MS Method

| Parameter | Value | Citation |

| Column Type | High-polarity GC capillary | uni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| Stationary Phase | (88% cyanopropyl)aryl-polysiloxane | uni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| Internal Standard | Isopropyl palmitate | uni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| This compound Ion (m/z) | 83 | uni.lufishersci.cawikipedia.orgfishersci.caymdb.ca |

| Isopropyl Palmitate Ion (m/z) | 256 | uni.lufishersci.cawikipedia.orgfishersci.caymdb.ca |

| Total Run Time | 20 minutes | uni.lufishersci.cawikipedia.orgfishersci.caymdb.ca |

| Linearity Range | 100–10000 ng/mL | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| R² | >0.994 | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| Recovery (Receptor Fluid) | >93.2% | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

| Recovery (Skin Homogenates) | >95.8% | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca |

The validated GC/SIM-MS method is indispensable for demonstrating the bioequivalence of generic this compound topical products. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca Bioequivalence studies require sensitive, specific, and reproducible analytical methods to accurately quantify the drug in study samples, ensuring that generic formulations perform comparably to reference listed drugs. uni.lufishersci.ca This method provides the necessary analytical foundation for such assessments, supporting regulatory approvals for new this compound products. fishersci.ca

Beyond bioequivalence, the GC/SIM-MS method has been successfully applied to analyze this compound permeation in ex vivo human cadaver skin studies. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.cafishersci.ca These studies are critical for understanding the topical delivery and absorption characteristics of this compound formulations. For instance, in a study evaluating Abreva® cream, the amount of this compound that penetrated human cadaver skin after 48 hours was quantified. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca

Table 2: this compound Permeation in Ex Vivo Human Cadaver Skin (48 hours)

| Formulation | This compound Penetration (ng/mg skin) | Citation |

| Abreva® cream tube | 21.5 ± 7.01 | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca |

| Abreva® cream pump | 24.0 ± 6.95 | wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca |

These findings demonstrate the method's utility in providing quantitative data on drug penetration, which is vital for evaluating topical product performance and understanding skin absorption mechanisms. wikidata.orguni.lufishersci.cawikipedia.orgfishersci.caymdb.ca

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Intracellular Imaging

While GC/SIM-MS provides quantitative data on this compound concentrations, Coherent Anti-Stokes Raman Scattering (CARS) microscopy offers a powerful label-free approach to visualize its distribution within living cells. CARS microscopy exploits the intrinsic vibrational contrast of molecules, providing high-resolution chemical imaging without the need for exogenous labels, thereby minimizing physiological perturbation. thegoodscentscompany.com

Visualization of Intracellular Distribution

CARS microscopy has been effectively employed to visualize the intracellular distribution of deuterated docosanol in living cells, offering insights into its mechanism of action. wikidata.orgthegoodscentscompany.com Studies have revealed that docosanol becomes highly concentrated inside living cells approximately 24 hours after drug treatment. wikidata.org

Crucially, CARS imaging has demonstrated distinct spatial patterns of docosanol accumulation depending on the cell line. In keratinocytes, which are the primary target cells for this compound's therapeutic effect, the drug molecules were observed to dock at the periphery of the cell membrane. In contrast, within fibroblasts, docosanol molecules accumulated in densely packed punctate regions throughout the cytoplasm. These cell-specific distribution patterns, visualized with subcellular resolution, are significant for elucidating the precise mechanisms by which this compound interacts with and affects cellular processes, potentially explaining its antiviral action. The ability of CARS to provide spatiotemporal and compositional information from biological systems within minutes makes it a valuable tool for longitudinal tracking of drug molecules in live cellular environments.

Elucidation of Cell-Specific Distribution Patterns

Advanced imaging techniques have been instrumental in elucidating the cell-specific distribution patterns of docosanol. Recent investigations have leveraged coherent Raman scattering microscopy to visualize the intracellular distribution of deuterated docosanol within living cells, specifically fibroblasts and keratinocytes researchgate.nettandfonline.comebi.ac.uk. This label-free, high-resolution vibrational imaging method facilitates the acquisition of spatiotemporal and compositional data from biological systems researchgate.net.

Distinct patterns of drug accumulation have been observed across different cell lines. In keratinocytes, which are considered primary target cells for docosanol, the drug molecules were found to dock predominantly at the periphery of the cell membrane ebi.ac.ukresearchgate.net. Conversely, in fibroblasts, docosanol molecules exhibited accumulation in densely packed punctate regions dispersed throughout the cytoplasm researchgate.netebi.ac.ukresearchgate.net. These findings suggest that such molecular imaging approaches are valuable for the longitudinal tracking of drug molecules in living cells, aiding in the identification of cell-specific trafficking and potentially contributing to the elucidation of docosanol's precise mechanism of action researchgate.netebi.ac.ukresearchgate.net.

In Vitro and In Vivo Model Systems

Docosanol demonstrates notable antiviral activity against a broad spectrum of lipid-enveloped viruses in in vitro cell culture models natural-necessity.comhres.cacaymanchem.comgoogle.com. This includes a range of human viruses such as Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella Zoster Virus (VZV), Cytomegalovirus (CMV), Human Herpesvirus 6 (HHV-6), Respiratory Syncytial Virus (RSV), influenza A, and Human Immunodeficiency Virus type 1 (HIV-1) natural-necessity.comhres.cagoogle.com. Importantly, docosanol has shown efficacy against acyclovir-resistant strains of HSV-1 and HSV-2 hres.cacaymanchem.comgoogle.com. Non-enveloped viruses, however, are not inhibited by docosanol hres.ca.

The mechanism of action of docosanol involves interfering with the fusion of the viral envelope with the host cell plasma membrane, thereby preventing viral entry and subsequent replication researchgate.netnatural-necessity.comhres.cacaymanchem.comfishersci.cawikipedia.orgtexas.govdrugbank.com. This mechanism is distinct from that of antivirals that directly target viral DNA replication google.com. Studies indicate that docosanol does not impede the binding of HSV to target cells but rather inhibits an event occurring after viral attachment but prior to the release of tegument proteins and subsequent nuclear localization natural-necessity.comhres.catexas.govfda.gov. Investigations utilizing fluorescently labeled HSV have confirmed the inhibition of viral envelope fusion with the cell membrane natural-necessity.comhres.ca. Consequently, virion migration to the nucleus is significantly inhibited, leading to a reduced expression of viral gene products, such as the immediate-early protein ICP4, in docosanol-treated cells natural-necessity.comhres.cafda.gov.

Optimal antiviral activity in cell cultures, such as Vero cells, is observed when host cells are pre-incubated with docosanol for approximately 24 hours before virus addition, suggesting that a time-dependent uptake and metabolism of the compound by host cells is essential for its antiviral effect natural-necessity.comfda.gov. The antivirally active species appears to have a limited lifespan, with cellular resistance to infection decreasing with a half-life of approximately 3 hours after drug removal natural-necessity.comfda.gov.

The inhibitory concentrations (ID50 values) for various viruses in different cell types are summarized in the table below:

| Virus Type (Strain) | Cell Type | ID50 (mM) | Method of Assay |

| HSV-1 (MacIntyre) | Vero | 6-9 | Plaque reduction |

| HSV-1 (MacIntyre) | Human fetal foreskin | 6-9 | Plaque reduction |

| HSV-1 (MacIntyre) acyclovir-resistant | Vero | 6-9 | Plaque reduction |

| HSV-1 (KOS) | Vero | 9 | Cytopathic effect |

| HSV-1 (KOS) | Vero | 12 | Neutral red |

| HSV-2 (MS) | Vero | 6-9 | Plaque reduction |

| HSV-2 (MS) | Human fetal foreskin | 6-9 | Plaque reduction |

| HSV-2 (MS) | MDBK | 15-24 | Plaque reduction |

In vivo studies have been conducted to evaluate the efficacy of docosanol, primarily utilizing guinea pig models. Antiviral blocking activity against HSV-1 and HSV-2 has been demonstrated in hairless and Hartley guinea pig models hres.cagoogle.com. These studies have indicated that docosanol-containing formulations can lead to a reduction in viral content within the skin of guinea pigs infected with HSV-1 and HSV-2 google.com. However, one trial specifically treating infected backs of guinea pigs with 1-docosanol (B1670855) cream did not show statistically significant differences in any parameter compared to vehicle control or untreated sites wikipedia.org.

While the prompt mentions rats and chickens, specific detailed pharmacokinetic (PK) studies for docosanol in these animals were not extensively available in the provided search results. Generally, various animal models, including guinea pigs, rats, and chickens, are routinely employed in pharmaceutical research for efficacy, safety, and pharmacokinetic evaluations, which encompass studies on drug absorption, distribution, metabolism, and excretion googleapis.comcancer.govnih.gov. For instance, interspecies differences in lymphatic uptake have been observed between guinea pigs and rats, attributed to structural variations in interstitial tissue nih.gov.

Computational and Structural Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method widely applied in chemistry and materials science to investigate the electronic structure of molecular systems wikipedia.orgnih.gov. DFT simulations have been utilized to explore the electronic and vibrational spectral features of docosanol researchgate.net. These theoretical computations are frequently compared with experimental data obtained from techniques such as Fourier-transform infrared (FT-IR), FT-Raman, and UV spectroscopy to validate the computational models researchgate.netorientjchem.org.

Specific applications of DFT to docosanol include:

Optimized Geometry and Spectra : Predicting the optimized molecular geometry and computing spectra using established methods like the B3LYP function with specific basis sets (e.g., 6-311++G(d,p)) researchgate.net.

Reactivity Parameters : Utilizing HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy values to infer global reactivity characteristics and calculating Fukui functions to determine local reactivity parameters researchgate.net.

Electronic Transitions : Applying time-dependent DFT computations to elucidate intramolecular charge transfer and σ → σ* electronic transitions researchgate.net.

Reactive Site Identification : Probing the most reactive sites for nucleophilic and electrophilic attack through electrostatic potential analysis researchgate.net.

Molecular docking is a computational technique used to predict the preferential binding modes of a ligand with a protein of known three-dimensional structure science.gov. It serves as a crucial tool in computer-assisted drug design, facilitating virtual screening of compound libraries and proposing structural hypotheses for how ligands interact with their targets science.gov.

While docosanol's primary mechanism of action involves interfering with the fusion of the viral envelope with the host cell membrane, rather than direct enzyme inhibition wikipedia.orgdrugbank.com, molecular docking and simulation approaches can still offer valuable insights into its structural interactions. For example, molecular docking studies have been employed to elucidate stabilizing hydrogen bonding and hydrophobic interactions of docosanol with various proteins, including antimicrobial and anticancer proteins researchgate.net. Although these specific interactions might pertain to broader pharmacological properties beyond its direct antiviral mechanism against herpesviruses, the application of such computational methods allows for a deeper understanding of how docosanol might interact with biological structures at a molecular level, thus supporting the understanding of its implied mechanism of action related to membrane modification and viral entry inhibition.

Docosanal in Drug Delivery Systems Research

Nanostructured Lipid Carriers (NLCs) for Enhanced Delivery

Nanostructured Lipid Carriers (NLCs) represent a promising platform for drug delivery, offering advantages such as improved biocompatibility, higher drug entrapment efficiency, and controlled release profiles. mdpi.comijper.org The incorporation of liquid lipids into the solid lipid matrix of docosanal results in a less organized crystalline structure, which can accommodate larger amounts of drug molecules and minimize drug expulsion during storage. nih.govacademicjournals.org

A significant challenge in treating neuro-AIDS is the effective delivery of antiretroviral drugs across the blood-brain barrier (BBB). researchgate.netd-nb.info Zidovudine (B1683550), an antiretroviral medication, has limited ability to cross the BBB and a relatively short biological half-life. researchgate.netnih.govclinpgx.org To address this, researchers have developed NLCs using this compound as the solid lipid and oleic acid as the liquid lipid to encapsulate zidovudine for targeted brain delivery. researchgate.net

These this compound-based NLCs have demonstrated the ability to cross the BBB and deliver zidovudine to the brain in a sustained manner. researchgate.net In vivo pharmacokinetic studies in rats have confirmed the localization and accumulation of these NLCs in the brain over a prolonged period. researchgate.net Confocal laser scanning microscopy images of rat brain cryosections further validated that the NLCs accumulate in the brain tissue, proving their potential for site-specific drug delivery in neuro-AIDS. researchgate.net The research suggests that this compound NLCs could serve as a promising system for the long-term brain delivery of zidovudine. researchgate.net

Table 1: Physicochemical Properties of Zidovudine-Loaded this compound NLCs

| Parameter | Value | Reference |

| Mean Diameter | 54.7 ± 1.4 nm | researchgate.net |

| Zeta Potential | -21.6 ± 0.2 mV | researchgate.net |

| Polydispersity | Low | researchgate.net |

| Stability | Excellent in refrigerated conditions and blood serum | researchgate.net |

To enhance the therapeutic efficacy of this compound NLCs, surface modifications have been investigated. Specifically, zidovudine-loaded this compound NLCs have been surface-modified with Polyethylene Glycol (PEG) 4000 and Human Serum Albumin (HSA). researchgate.net

Polyethylene Glycol (PEG) : PEGylation is a common strategy used to improve the pharmacokinetic properties of nanoparticles. nanobioletters.comnih.gov The PEG layer creates a hydrophilic shield on the surface of the NLCs, which can reduce recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream. nih.govnih.gov This modification can lead to decreased surface charge and enhanced stability of the nanoparticles. nanobioletters.comnih.gov

Human Serum Albumin (HSA) : HSA is the most abundant protein in human plasma and is utilized as a coating for nanoparticles due to its biocompatibility, biodegradability, and non-immunogenic nature. mdpi.comnih.govnih.gov Coating NLCs with HSA can improve their stability, prolong blood circulation, and potentially facilitate transport across biological barriers. mdpi.com

These surface modifications are intended to improve the stability and circulation time of the this compound NLCs, ultimately leading to more efficient drug delivery to the target site. researchgate.net

Impact on Bioavailability and Controlled Release

One of the primary goals of using NLCs is to improve the bioavailability of encapsulated drugs and to control their release kinetics. mdpi.comnih.gov this compound-based NLCs have shown significant success in achieving these objectives.

Research on zidovudine-loaded this compound NLCs demonstrated a four-fold improvement in brain bioavailability compared to a standard drug suspension. researchgate.net In vitro release studies indicated a sustained and biphasic release profile, with an initial faster release followed by a more prolonged, controlled release. researchgate.net This biphasic pattern is characteristic of NLCs and is beneficial for providing an initial therapeutic concentration followed by a maintenance level over an extended period. semanticscholar.org The imperfectly structured lipid core of the NLC prevents premature drug leakage and allows for a modified release profile. ijper.orgnih.gov

The pharmacokinetic data from rat models underscore the potential of these formulations. The this compound NLCs rapidly reached the brain and resulted in a higher maximum concentration (Cmax) and area under the curve (AUC), indicating greater drug exposure in the target organ compared to the free drug. researchgate.net

Table 2: In Vivo Pharmacokinetic Advantages of Zidovudine-Docosanal NLCs in Rat Brain

| Pharmacokinetic Parameter | Observation | Implication | Reference |

| Bioavailability | 4-fold improvement in brain bioavailability | Enhanced drug concentration at the target site | researchgate.net |

| Maximum Concentration (Cmax) | Higher Cmax in the brain | More effective initial therapeutic effect | researchgate.net |

| Area Under the Curve (AUC) | Higher AUC | Greater overall drug exposure in the brain over time | researchgate.net |

| Mean Residence Time (MRT) | Higher MRT | Prolonged presence of the drug in the brain | researchgate.net |

| Release Profile | Biphasic and sustained release | Long-term therapeutic action | researchgate.net |

Application in Dermal and Transdermal Drug Administration

The use of NLCs is a groundbreaking approach for dermal and transdermal drug delivery, aiming to overcome the skin's formidable barrier, the stratum corneum. nih.govnih.govdovepress.com NLCs offer several advantages for topical applications, including skin hydration due to their occlusive properties, enhanced drug penetration into deeper skin layers, and the ability to form a drug reservoir for sustained release. nih.govnih.govresearchgate.net

Given that this compound is a fatty alcohol already used in topical formulations, its incorporation as a solid lipid in NLCs is a logical step for enhancing skin-targeted therapies. mdpi.com this compound-based NLCs could be particularly beneficial for the delivery of hydrophobic drugs used in treating skin conditions, such as skin cancer. mdpi.com The lipid nature of the carrier facilitates interaction with the lipid-rich stratum corneum, potentially improving the permeation of the encapsulated drug. nih.govnih.gov

Furthermore, the small size of NLCs allows them to penetrate hair follicles, which can act as long-term reservoirs, storing the active substance for up to 10 days and providing a prolonged therapeutic effect. nih.gov This makes this compound NLCs a promising vehicle for various dermatological and cosmetic applications, improving the stability and bioavailability of natural bioactive compounds and other active ingredients. nih.govmdpi.com

Compound Glossary

Resistance and Safety Considerations in Docosanal Research

Mechanisms of Resistance

The mechanism by which docosanal exerts its antiviral effects inherently reduces the likelihood of viral resistance development, a common challenge with many antiviral agents.

Low Propensity for Drug-Resistant Mutants of HSV

The emergence of HSV strains resistant to the antiviral effects of this compound is considered unlikely due to its distinct mechanism of action hres.cadrugbank.compatsnap.comnatural-necessity.comnih.govtexas.gov. Unlike conventional nucleoside antiviral agents that directly interact with the virus or target specific viral proteins, such as viral DNA polymerase, this compound primarily modulates the host cell hres.cadrugbank.compatsnap.comnatural-necessity.comnih.govfda.govdrugs.comnih.govresearchgate.netkenyon.edu. Its predominant mechanism involves inhibiting the fusion of the viral envelope with the host cell's plasma membrane, thereby preventing viral entry into the cell and subsequent viral replication hres.cadrugbank.compatsnap.comnatural-necessity.comnih.govdrugs.comnih.gov. This host-cell modulating approach makes the development of drug-resistant viral mutants improbable hres.cadrugbank.compatsnap.comnatural-necessity.comnih.govtexas.govresearchgate.net.

Effectiveness Against Acyclovir-Resistant HSV Strains

Due to its unique mechanism of action, this compound has demonstrated effectiveness against HSV strains that are resistant to nucleoside analogues like acyclovir (B1169) fda.govresearchgate.net. In vitro studies have shown that this compound can inhibit the cell entry of nucleoside-resistant HSV hres.ca. For instance, research has indicated that this compound is as effective against an acyclovir-resistant HSV-2 strain as it is against a wild-type HSV-2 strain fda.gov. This capability is significant, particularly in cases where resistance to standard antiviral therapies has emerged, often in immunocompromised individuals researchgate.netkenyon.edu.

Safety Profile in Research Contexts

This compound's safety profile in research is largely influenced by its host-cell targeted mechanism and minimal systemic exposure.

Lack of Direct Virucidal Activity

This compound does not exhibit direct virucidal activity, meaning it does not directly inactivate or kill virus particles hres.canatural-necessity.comfda.govdrugs.comresearchgate.netsemanticscholar.org. Instead, its antiviral effect is mediated through its interaction with host cells, rendering them resistant to viral infection hres.cadrugbank.compatsnap.comnatural-necessity.comnih.govdrugs.comnih.govresearchgate.net. For optimal antiviral activity, host cells typically require pre-exposure to this compound before viral infection fda.govresearchgate.net. This characteristic underscores its indirect mode of action on the virus.

Absence of Cytotoxic, Mutagenic, or Teratogenic Effects in Eukaryotic Cells

Research studies investigating the safety of docosanol (also referred to as behenyl alcohol in some contexts) have indicated an absence of mutagenic or genotoxic potential researchgate.net. Subchronic toxicity studies conducted in animal models, specifically rats and dogs, reported no adverse effects following gross and histopathological examinations researchgate.net. Any observed compound-related effects, such as pale feces in dogs administered high doses, were attributed to unabsorbed docosanol rather than systemic toxicity researchgate.net. Furthermore, investigations into reproductive effects, including fertility and embryonic development studies in rats and rabbits, found no evidence of maternal or fetal toxicity researchgate.net.

Minimal Systemic Absorption in Topical Applications

When applied topically, docosanol demonstrates minimal systemic absorption hres.cadrugbank.compatsnap.comtexas.govdrugs.com. Studies, including in vitro assessments using cadaver skin, indicate that dermal penetration is negligible and primarily limited to the dermis and stratum corneum drugs.com. This limited transcutaneous and systemic absorption suggests that adverse reactions related to overdosage, particularly from topical application, are unlikely hres.cadrugbank.com.

Emerging Research Areas and Unexplored Aspects of Docosanal

Immunomodulatory Effects of Docosanal

This compound's influence on the immune system is an area of growing interest. Its established anti-inflammatory properties form the basis of its immunomodulatory potential. By mitigating inflammatory responses, this compound can influence the local immune environment. This is particularly relevant in the context of viral infections and inflammatory skin conditions, where an overactive immune response can contribute to tissue damage.

The mechanism of its anti-inflammatory action is thought to be linked to its effects on cellular membranes, which can, in turn, affect the signaling pathways involved in inflammation. For instance, patents have been filed for the use of compositions containing n-docosanol for the topical treatment of virus-induced or inflammatory diseases. fda.gov The ability of docosanol to reduce the pain associated with inflammation further points to its interaction with local immune and nerve signaling. google.com While the precise molecular targets within the immune cascade are yet to be fully elucidated, the existing evidence suggests that this compound's immunomodulatory effects are a key component of its therapeutic action. google.com

Role in Phenol (B47542) Burn Wound Healing

A notable area of emerging research is the application of this compound in the healing of chemical burns. A study investigating the effects of docosanol-containing creams on phenol-induced burn wounds in mice demonstrated a significant reduction in the severity and progression of skin lesions. nih.gov This effect is largely attributed to the compound's anti-inflammatory activity. nih.gov

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Key cellular events in this process include re-epithelialization, where keratinocytes migrate and proliferate to cover the wound, and the deposition of new extracellular matrix components like collagen. Growth factors play a crucial role in orchestrating these events. nih.govwoundsource.combiomedpharmajournal.orgnmstemcell.com Docosanol's ability to lessen the initial inflammatory response in phenol burns may create a more favorable environment for subsequent healing phases. For instance, by reducing inflammation, it might indirectly support the migration and proliferation of keratinocytes, essential for restoring the skin barrier. nih.govresearchgate.net

Table 1: Effects of Topical Docosanol on Phenol Burn Wounds in Mice

| Treatment Group | Mean Lesion Score Reduction | Observation |

|---|---|---|

| Docosanol Cream | 76% | Showed only slight erythema |

| Stearic Acid Cream | 57% | - |

Data sourced from a study on chemically-induced burns in mice. nih.gov

This compound as an Endogenous Compound and its Biological Significance

While docosanol is widely recognized as a pharmaceutical agent, long-chain fatty alcohols are naturally occurring compounds in various biological systems. In nature, they are found as components of waxes in bacteria, plants, and animals, where they serve protective functions. wikipedia.org In mammals, fatty alcohols are precursors for the synthesis of wax esters and ether glycerolipids, which are important components of cellular membranes and signaling molecules. nih.govnih.gov

The metabolism of very-long-chain fatty acids (VLCFAs), the precursors to long-chain fatty alcohols, is essential for numerous physiological processes, including skin barrier function and myelin maintenance. nih.gov Fatty alcohols in mammals have two primary metabolic fates: incorporation into ether lipids or into waxes. researchgate.net While the direct evidence for docosanol as a significant endogenous signaling molecule in humans is still an area for further research, the established roles of related long-chain fatty alcohols suggest a potential for undiscovered biological significance.

Potential for Novel Therapeutic Applications Beyond Antiviral and Antibacterial Uses

The unique properties of docosanol are opening doors to potential therapeutic applications beyond its well-known antiviral and antibacterial effects. Its anti-inflammatory capabilities are a key driver of this exploration. For instance, a patent has been granted for the use of n-docosanol in treating inflammatory diseases and arthritis through transdermal or transmucosal delivery. fda.gov Another patent highlights its utility in promoting the healing of the cornea. fda.gov

Anecdotal evidence has also emerged suggesting a potential role for this compound in managing psoriasis, a chronic inflammatory skin condition. reddit.com While rigorous clinical trials are needed to substantiate these claims, such reports underscore the potential for docosanol to be repurposed for a wider range of dermatological and inflammatory disorders. The ability of docosanol to relieve the pain associated with inflammation further broadens its potential therapeutic scope. google.com

Interactions with Cellular Pathways Beyond Antiviral Action

Docosanol's primary antiviral mechanism of action involves the inhibition of the fusion between the viral envelope and the host cell plasma membrane, thereby preventing viral entry. nih.govdrugbank.comnih.govnih.govpatsnap.com This interaction with the cell membrane is a key aspect of its broader biological activity.

Research has shown that this compound is metabolized by cells and incorporated into phospholipids (B1166683), the building blocks of cell membranes. nih.gov This incorporation can alter the physical properties of the membrane, which may, in turn, affect the function of membrane-bound proteins and signaling pathways. This modulation of the cell membrane is likely a contributing factor to its anti-inflammatory and wound-healing properties. The antiviral activity of this compound has been shown to be proportional to its metabolic conversion within the host cell, suggesting that its metabolites play a crucial role in its biological effects. nih.gov

Future Directions in this compound Analog and Derivative Research

The therapeutic potential of docosanol has spurred interest in the development of analogs and derivatives with enhanced or novel activities. The exploration of structure-activity relationships of long-chain alcohols provides a foundation for designing new molecules with improved efficacy and specificity. mdpi.com

Future research is likely to focus on several key areas:

Enhanced Bioavailability: Developing formulations and derivatives that improve the delivery and uptake of docosanol into target tissues. google.com

Broadened Antiviral Spectrum: Creating analogs with activity against a wider range of enveloped viruses. nih.gov

Potentiated Anti-inflammatory Effects: Synthesizing derivatives with more potent anti-inflammatory properties for the treatment of various skin conditions.

Novel Therapeutic Targets: Investigating the potential of docosanol analogs to modulate other cellular pathways for new therapeutic applications.

Patents already exist for various formulations of n-docosanol, indicating active research and development in this area. google.comgoogle.com The continued exploration of docosanol's chemical space holds promise for the discovery of new and improved therapies for a variety of diseases.

常见问题

Q. How can Docosanal be reliably identified in complex mixtures using analytical chemistry methods?

this compound (C₂₂H₄₄O, MW 324.6) can be distinguished via gas chromatography-mass spectrometry (GC-MS) by its characteristic fragment ions (110, 96, 82, 69, 57 m/z). When analyzing homologs (e.g., Tricosanal, Tetracosanal), retention time shifts and homologous ion patterns should be compared. For validation, use this compound as a standard equivalent for homologs, as demonstrated in studies of Guayule resin .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Physical state : Solid at room temperature (requires controlled heating for solubility studies).

- Molecular weight : 324.6 g/mol (critical for stoichiometric calculations).

- Stability : Stable under recommended storage conditions (dry, inert atmosphere) but may degrade under prolonged exposure to oxygen or moisture .

- Hazard profile : Skin/eye irritant (Category 2), necessitating PPE during handling .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

While synthesis protocols are not detailed in the provided evidence, standard methods for long-chain aldehydes (e.g., oxidation of Docosanol using pyridinium chlorochromate) could be adapted. Purity validation should involve GC-MS and comparison to reference spectra from homolog studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or stability data for this compound?

Systematic meta-analysis of experimental conditions (e.g., temperature, solvent systems) is essential. For example, discrepancies in degradation rates may arise from variations in storage protocols. Cross-referencing with homologs (e.g., Hexacosanal) can identify trends in chain-length-dependent stability . Additionally, contradictory findings should be contextualized within the framework of "leading identities" in research, where methodological priorities (e.g., analytical precision vs. ecological relevance) may conflict .

Q. What experimental designs are optimal for assessing this compound’s stability under varying environmental conditions?

- Variables : Temperature (20–60°C), pH (3–10), and exposure to UV light.

- Analytical endpoints : Quantify degradation products via GC-MS and monitor aldehyde-to-acid oxidation using FT-IR.

- Controls : Include homologs (e.g., Tricosanal) to isolate chain-length effects .

- Safety protocols : Conduct stability tests in fume hoods with respiratory protection due to potential release of volatile irritants .

Q. How can chromatographic separation of this compound and its homologs be optimized?

Use non-polar stationary phases (e.g., DB-5) for GC to resolve homologs based on boiling points. Adjust temperature gradients to differentiate compounds with similar fragmentation patterns (e.g., this compound vs. Tricosanal). For LC-MS, employ C18 columns with acetonitrile/water gradients, leveraging slight polarity differences from the aldehyde group .

Q. What strategies address the lack of ecological data on this compound in environmental risk assessments?

- Tiered testing : Begin with in silico QSAR models to predict biodegradability, followed by microcosm studies to assess aquatic toxicity.

- Comparative analysis : Use data from structurally similar compounds (e.g., Octacosanal) to extrapolate environmental persistence .

- Collaborative frameworks : Align with regulatory guidelines (e.g., OECD 301) to ensure methodological consistency .

Methodological Guidance

- Data presentation : Tables should include molecular formulas, fragment ions, and standard equivalents for homologs, formatted per analytical chemistry standards .

- Ethical considerations : Document safety protocols (e.g., PPE, waste disposal) explicitly in manuscripts to comply with laboratory ethics guidelines .

- Conflict resolution : Acknowledge limitations in ecological data and propose iterative research agendas to address gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |